Epicaptopril

Description

Structure

3D Structure

Properties

IUPAC Name |

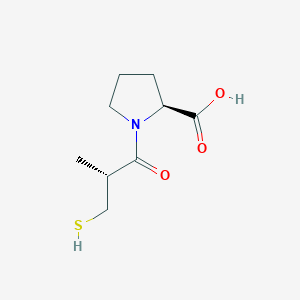

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212642 | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63250-36-2 | |

| Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicaptopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epicaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICAPTOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Captopril

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mechanism of action of captopril, a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE). It details the molecular interactions, effects on key physiological signaling pathways, and the quantitative parameters that define its pharmacological profile. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.

A note on nomenclature: The initial query for "epicaptopril" did not yield results for a recognized pharmaceutical agent. The information presented herein pertains to captopril , a well-established and extensively studied ACE inhibitor, which is presumed to be the intended subject of the query.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Captopril's primary mechanism of action is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[3]

The captopril molecule features a terminal sulfhydryl (thiol) group which binds with high affinity to the zinc ion within the active site of the ACE enzyme.[4][5] This interaction physically obstructs the binding of the natural substrate, angiotensin I, thereby preventing its conversion to angiotensin II.[5] By inhibiting ACE, captopril sets in motion a cascade of effects:

-

Reduced Angiotensin II Levels: The decrease in angiotensin II, a powerful vasoconstrictor, leads to the relaxation of vascular smooth muscle, particularly in arterioles. This reduces total peripheral resistance and, consequently, lowers arterial blood pressure.[2]

-

Decreased Aldosterone Secretion: Angiotensin II is a primary stimulus for the release of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water retention by the kidneys. By lowering angiotensin II levels, captopril indirectly reduces aldosterone secretion, leading to a mild diuretic effect (natriuresis and diuresis) and a decrease in blood volume, further contributing to blood pressure reduction.[2]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[3][6] By inhibiting ACE (also known as kininase II), captopril prevents the breakdown of bradykinin. The resulting increase in local bradykinin levels contributes to vasodilation, partly through the stimulation of nitric oxide and prostaglandin synthesis, enhancing the drug's hypotensive effect.[7]

Signaling Pathways Modulated by Captopril

The dual action of captopril on the RAAS and the kinin-kallikrein system is central to its therapeutic effects. The following diagrams illustrate these pathways and the point of intervention by captopril.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and Captopril's point of inhibition.

Caption: Captopril's inhibition of Bradykinin degradation by ACE (Kininase II).

Quantitative Data

The potency of captopril is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50) against ACE. These values demonstrate its high affinity and efficiency as an inhibitor.

| Parameter | Value | Tissue/Condition | Reference |

| IC50 | 6 nM | - | [6][8] |

| IC50 | 20 nM | - | [9][10] |

| IC50 | 1.79 - 15.1 nM | Using synthetic substrates | [7] |

| Ki | ~0.3 nM | - | [11] |

| Ki | 2.0 nM | - | [10] |

| pKi (N-site affinity) | 8.41 - 9.40 | Human Tissues (Coronary Artery to Lung) | [1] |

| Kd (Binding Affinity) | 0.14 - 0.50 nM | Human Tissues (Vein to Artery) | [1] |

Captopril is administered orally and, unlike many other ACE inhibitors, is not a prodrug.[8] Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | Notes | Reference |

| Bioavailability | ~70% | Reduced by the presence of food in the stomach. | [5][8] |

| Time to Peak Plasma Conc. (tmax) | 45 - 75 min | Sublingual administration can lead to a more rapid tmax. | [12][13] |

| Elimination Half-life (t1/2) | ~2 - 3 hours | - | [5][8] |

| Metabolism | Partial | Metabolized in the liver to disulfide dimers and other metabolites. | [12] |

| Excretion | Primarily Renal | Excreted largely unchanged in the urine. | [12] |

| Plasma Protein Binding | 25% - 30% | - | [12] |

Clinical studies have quantified the hemodynamic effects of captopril in patients with conditions such as congestive heart failure.

| Hemodynamic Parameter | Mean Change | Condition | Reference |

| Cardiac Index | +35% | Congestive Heart Failure | [14] |

| Stroke Index | +44% | Congestive Heart Failure | [14] |

| Systemic Vascular Resistance | -40% | Congestive Heart Failure | [14] |

| Pulmonary Vascular Resistance | -40% | Congestive Heart Failure | [14] |

| 5-Week Mortality (Post-MI) | 7.19% (vs 7.69% placebo) | Post-Myocardial Infarction (ISIS-4 Trial) |

Experimental Protocols

A common method to determine the in vitro ACE inhibitory activity of a compound like captopril is based on the spectrophotometric measurement of hippuric acid formed from the substrate hippuryl-histidyl-leucine (HHL).

Objective: To determine the concentration of an inhibitor (e.g., captopril) required to inhibit 50% of ACE activity (IC50).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Phosphate buffer (pH 8.3) with NaCl

-

Inhibitor solution (Captopril at various concentrations)

-

1 M HCl (to stop the reaction)

-

Ethyl acetate (for extraction)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation: Prepare solutions of ACE (e.g., 100 mU/mL) and HHL in phosphate buffer. Prepare serial dilutions of captopril to test a range of concentrations.

-

Incubation: In a microcentrifuge tube, add 40 µL of the captopril solution (or buffer for control) to 20 µL of the ACE solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding 100-150 µL of the HHL substrate solution to the mixture. Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the enzymatic reaction by adding 200-250 µL of 1 M HCl.

-

Extraction: Add 1.5 mL of ethyl acetate to the tube to extract the hippuric acid (HA) produced. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

-

Quantification: Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube. Evaporate the ethyl acetate at room temperature or under a gentle stream of nitrogen.

-

Measurement: Re-dissolve the dried hippuric acid residue in 1.0-3.0 mL of deionized water or buffer. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of ACE inhibition is calculated using the formula:

-

% Inhibition = [(A_control - A_inhibitor) / A_control] * 100

-

Where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance with captopril.

-

-

IC50 Determination: Plot the % Inhibition against the logarithm of the captopril concentration. The IC50 value is the concentration of captopril that corresponds to 50% inhibition on the dose-response curve.

Caption: Experimental workflow for an in vitro ACE inhibition assay.

References

- 1. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. Captopril - Wikipedia [en.wikipedia.org]

- 5. apexbt.com [apexbt.com]

- 6. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo determinations of Ki values for angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo assessment of captopril selectivity of angiotensin I-converting enzyme inhibition: differential inhibition of acetyl-ser-asp-lys-pro and angiotensin I hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Epicaptopril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicaptopril, systematically named (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a diastereomer of the widely recognized angiotensin-converting enzyme (ACE) inhibitor, Captopril. As an ACE inhibitor, this compound plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), making it a significant subject of study in cardiovascular research and drug development. This technical guide provides a comprehensive overview of a plausible stereoselective synthesis pathway for this compound, detailed experimental protocols derived from analogous syntheses, and a summary of relevant quantitative data. Furthermore, it includes visualizations of the synthetic route and the ACE inhibitor signaling pathway to facilitate a deeper understanding of its chemical synthesis and biological mechanism of action.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is a key component in the regulation of blood pressure.[1] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] It also acts as a free radical scavenger, suggesting potential applications in conditions associated with oxidative stress.[1] The stereochemistry of this compound, particularly the (R) configuration at the 2-methyl position of the propanoyl moiety, is critical for its biological activity and distinguishes it from its more common diastereomer, Captopril ((2S, 2S) configuration).

The synthesis of this compound presents a significant stereochemical challenge: the creation of the (R)-2-methyl-3-sulfanylpropanoyl side chain and its coupling to the (S)-proline core. This guide outlines a feasible synthetic strategy based on the stereoselective synthesis of Captopril derivatives, focusing on a conjugate addition reaction to establish the desired stereocenter.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from readily available L-proline. The key steps involve the formation of an α,β-unsaturated N-acyl-L-proline derivative, followed by a diastereoselective conjugate addition of a thiol equivalent. The subsequent separation of the resulting diastereomers and final deprotection yields this compound.

A representative synthetic approach, adapted from the work of Ortiz et al. on the synthesis of new Captopril epimers, is presented below.[4] This method relies on the stereoselective crystallization for the separation of the desired diastereomer.

Logical Flow of the this compound Synthesis Pathway:

Figure 1: A logical workflow for the proposed synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous Captopril derivatives and represent a viable pathway to this compound.

Synthesis of L-Proline Methyl Ester Hydrochloride

-

Objective: To prepare the methyl ester of L-proline, a key starting material.

-

Procedure: A suspension of L-proline (10.0 g, 86.8 mmol) in methanol (100 mL) is cooled to 0°C. Thionyl chloride (9.5 mL, 130.2 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

-

Expected Yield: Quantitative.

Synthesis of N-Crotonoyl-L-proline Methyl Ester

-

Objective: To introduce the α,β-unsaturated acyl group necessary for the conjugate addition.

-

Procedure: To a solution of L-proline methyl ester hydrochloride (10.0 g, 60.3 mmol) and triethylamine (21.0 mL, 150.8 mmol) in dichloromethane (150 mL) at 0°C, crotonoyl chloride (6.4 mL, 66.3 mmol) is added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conjugate Addition of Thioacetic Acid

-

Objective: To introduce the thiol functionality and create the second stereocenter in a diastereoselective manner.

-

Procedure: N-Crotonoyl-L-proline methyl ester (5.0 g, 25.3 mmol) is dissolved in chloroform. Thioacetic acid (2.7 mL, 38.0 mmol) is added, and the mixture is cooled to -50°C. A Lewis acid catalyst (e.g., SnCl4, 1.5 equivalents) is added, and the reaction is stirred at this temperature for 48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to give a mixture of diastereomers.

-

Note: The diastereomeric ratio is sensitive to temperature. Lower temperatures generally favor higher diastereoselectivity.

Separation of Diastereomers

-

Objective: To isolate the desired (2S, 2'R) diastereomer.

-

Procedure: The crude mixture of diastereomers is subjected to fractional crystallization. A solvent system such as ethyl acetate/hexane is used. The desired epimer is expected to crystallize preferentially under controlled cooling, allowing for its separation by filtration.[4] The purity of the isolated diastereomer should be assessed by HPLC using a chiral stationary phase.

Hydrolysis to this compound

-

Objective: To remove the methyl ester and acetyl protecting groups to yield the final product.

-

Procedure: The isolated N-(3-acetylthio-2-methylpropanoyl)-L-proline methyl ester is dissolved in a mixture of THF and water. Lithium hydroxide (2.2 equivalents) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is acidified with 1N HCl to pH 2-3 and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Captopril diastereomers, which can be considered indicative for the synthesis of this compound. The data is based on the work of Ortiz et al.[4]

| Step | Reactants | Conditions | Product | Diastereomeric Ratio (R:S at C2') | Yield |

| Conjugate Addition | N-crotonoyl-L-proline methyl ester, Thioacetic acid | SnCl4, CHCl3, 0°C, 68h | N-(3-acetylthio-2-methylpropanoyl)-L-proline methyl ester | 1.5 : 1 | 86% |

| Conjugate Addition | N-crotonoyl-L-proline methyl ester, Thioacetic acid | SnCl4, CHCl3, -50°C, 68h | N-(3-acetylthio-2-methylpropanoyl)-L-proline methyl ester | 3 : 1 | 86% |

| Separation | Diastereomeric Mixture | Recrystallization (EtOAc/Hexane) | (2S)-1-[(2R)-3-acetylthio-2-methylpropanoyl]pyrrolidine-2-carboxylic acid methyl ester | >95% d.e. | Not specified |

| Hydrolysis | Purified Ester | LiOH, THF/H2O | This compound | >95% e.e. | ~80-90% |

Mechanism of Action: ACE Inhibition Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). The following diagram illustrates the RAAS pathway and the point of intervention by ACE inhibitors like this compound.

Figure 2: The signaling pathway of the Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound as an ACE inhibitor.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for medicinal and organic chemists. The key to a successful synthesis lies in the strategic control of stereochemistry, particularly during the conjugate addition step, and the effective separation of the resulting diastereomers. This guide provides a robust framework based on established chemical principles and analogous syntheses to aid researchers in the preparation of this important ACE inhibitor. Further optimization of reaction conditions and separation techniques will be critical for developing a scalable and efficient synthesis of this compound for research and potential therapeutic applications. The provided diagrams offer a clear visual representation of both the synthetic logic and the biological context of this compound, serving as valuable tools for professionals in the field of drug development.

References

- 1. Design, synthesis and biological evaluation of novel fungicides for the management of Fusarium DieBack disease | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]

- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

Epicaptopril: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicaptopril, a diastereomer of the well-known angiotensin-converting enzyme (ACE) inhibitor Captopril, presents a significant area of interest for cardiovascular research and drug development. Understanding its fundamental chemical properties is crucial for its synthesis, formulation, and biological activity assessment. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and relevant experimental workflows.

Core Chemical Properties

This compound, systematically named (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a thiol-containing compound that exhibits inhibitory activity against the angiotensin-converting enzyme.[1][2] Its chemical identity and key physicochemical properties are summarized below.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | [2] |

| Synonyms | SQ 14534, Captopril Impurity F | [1][2] |

| Chemical Formula | C9H15NO3S | [1][2][3] |

| Molecular Weight | 217.29 g/mol | [1][2][3] |

| CAS Number | 63250-36-2 | [2] |

Physicochemical Properties

| Property | Value | Method | Source |

| pKa (Strongest Acidic) | 4.02 | Computation (Chemaxon) | [5] |

| LogP | 0.3 | Computation (XLogP3) | [2] |

| Hydrogen Bond Donor Count | 2 | Computation | [2][5] |

| Hydrogen Bond Acceptor Count | 4 | Computation (Cactvs) | [2] |

| Polar Surface Area | 57.61 Ų | Computation (Chemaxon) | [5] |

| Rotatable Bond Count | 3 | Computation (Chemaxon) | [5] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as an inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Experimental Protocols

Detailed methodologies for the experimental determination of key chemical properties are outlined below. These represent standard laboratory procedures applicable to compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary method with a melting point apparatus.[3][6][7][8]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., Thiele tube with oil) or a metal block heating apparatus.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Range: The melting point is reported as the range T1-T2. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a micro-method involving a fusion tube and a capillary tube.[2][5][9][10]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).

-

Heating: The bath is heated gradually.

-

Observation: As the liquid heats, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Confirmation: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted as a confirmation of the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the shake-flask method, which is considered a reliable technique.[11][12][13][14][15]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 37 °C for physiological relevance) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).[1][16][17][18]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often corresponding to the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP), a measure of lipophilicity, is commonly determined using the shake-flask method with n-octanol and water.[19][20][21][22]

-

Phase Preparation: n-octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and then allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow for ACE Inhibition Assay

A common in vitro method to determine the inhibitory activity of compounds like this compound against ACE involves a spectrophotometric or fluorometric assay. The general workflow is depicted below.

Conclusion

This technical guide has provided a detailed overview of the known chemical properties of this compound, presented in a structured format for ease of reference. While experimental data for some physical properties remain elusive, the provided computational values offer valuable insights for research and development purposes. The detailed experimental protocols and workflow diagrams serve as practical resources for scientists working with this compound and other ACE inhibitors. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical profile and its potential as a therapeutic agent.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 62571-86-2 CAS MSDS (Captopril) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. quora.com [quora.com]

- 14. who.int [who.int]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 19. agilent.com [agilent.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. acdlabs.com [acdlabs.com]

- 22. waters.com [waters.com]

An In-depth Technical Guide to Epicaptopril: A Stereoisomer of Captopril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epicaptopril, a stereoisomer of the well-known angiotensin-converting enzyme (ACE) inhibitor, Captopril. The document delves into the critical role of stereochemistry in the biological activity of Captopril and its isomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction: The Significance of Stereoisomerism in Captopril

Captopril was the first orally active ACE inhibitor developed and marked a breakthrough in the treatment of hypertension and congestive heart failure.[1][2] Its chemical structure contains two chiral centers, giving rise to four possible stereoisomers. The therapeutically active form is the (2S, 2'S)-stereoisomer, commonly referred to as L-Captopril.[3][4] Its diastereomer, this compound, exhibits significantly different biological activity, underscoring the profound impact of stereochemistry on pharmacological function. This guide will explore the chemical, biological, and experimental distinctions between Captopril and its less active stereoisomer, this compound.

Chemical Structures and Stereoisomers

Captopril, chemically named (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, possesses two stereogenic centers, leading to four stereoisomers.[1][3] The biological activity is highly dependent on the specific configuration at these centers.

-

(2S, 2'S)-Captopril (L-Captopril): The pharmacologically active isomer used clinically.

-

(2R, 2'R)-Captopril (D-Captopril): The enantiomer of L-Captopril.

-

(2S, 2'R)-Epicaptopril: A diastereomer of L-Captopril.

-

(2R, 2'S)-Epicaptopril: The enantiomer of (2S, 2'R)-Epicaptopril and also a diastereomer of L-Captopril.[3]

This compound is noted to be an inactive stereoisomer concerning ACE inhibition.[5]

Quantitative Data on Biological Activity

The inhibitory potency of Captopril stereoisomers against Angiotensin-Converting Enzyme (ACE) and other enzymes like metallo-β-lactamases (MBLs) highlights the stereoselectivity of these interactions.

| Compound | Target Enzyme | IC50 Value | Reference |

| (2S, 2'S)-Captopril | Angiotensin-Converting Enzyme (ACE) | 6 nM - 35 nM | [6][7] |

| (2S, 2'S)-Captopril | Leukotriene A4 (LTA4) hydrolase | 11 µM | [8] |

| epi-L-Captopril | Metallo-β-lactamase (VIM-2) | 5.5 µM | [3] |

| epi-D-Captopril | Metallo-β-lactamase (VIM-2) | 5.5 µM | [3] |

| D-Captopril | Metallo-β-lactamase (NDM-1) | 64 µM | [3] |

| D-Captopril | Metallo-β-lactamase (IMP-1) | 173 µM | [3] |

Experimental Protocols

The synthesis of Captopril and its stereoisomers can be achieved through various chemical and biochemical methods, often involving chiral intermediates to ensure stereochemical purity.[9][10] A general approach involves the coupling of L-proline with a protected 3-mercapto-2-methylpropanoic acid derivative. To obtain the different stereoisomers, either the corresponding chiral starting materials are used, or a non-stereospecific synthesis is followed by separation of the resulting diastereomers.[11]

General Synthesis Outline:

-

Preparation of Chiral Intermediates: Chiral intermediates for the side chain are often obtained through the resolution of racemic compounds or through asymmetric synthesis.[9]

-

Coupling Reaction: The protected thiol-containing acid is coupled with L-proline (or its corresponding stereoisomer) to form the diastereomeric mixture of S-protected Captopril.[11]

-

Deprotection and Isolation: The thiol protecting group is removed to yield the final Captopril stereoisomers, which are then purified.

A direct reversed-phase liquid chromatography (LC) method is effective for the separation and analysis of Captopril and its diastereomers.[12]

-

Stationary Phase: A teicoplanin stationary phase is utilized for its chiral recognition capabilities.[12]

-

Mobile Phase: A common mobile phase consists of a 0.05% triethylammonium acetate (TEAA) buffer at a pH of 3.8.[12]

-

Flow Rate: A typical flow rate is 1.0 ml/min.[12]

-

Temperature Control: The mobile phase reservoir and the column are maintained at 0°C to achieve optimal resolution between the diastereoisomers and their rotational isomers.[12]

-

Detection: Online UV diode array and mass spectrometry are used for simultaneous detection to confirm the identity of the eluting peaks and to distinguish them from disulfide dimers.[12]

The inhibitory activity of Captopril stereoisomers on ACE can be determined using a spectrophotometric method.[13]

-

Principle: The assay measures the inhibition of ACE activity by monitoring the hydrolysis of a synthetic substrate.

-

Substrate: Furanacryloyl-Phe-Gly-Gly (FAPGG) is a commonly used substrate.[13][14]

-

Enzyme Source: Rabbit lung acetone extract is a typical source of ACE.[13]

-

Procedure:

-

Prepare solutions of the test compounds (e.g., Captopril, this compound) at various concentrations.

-

In a microplate, add the ACE enzyme solution to each well.

-

Add the test compound solutions to the respective wells and incubate.

-

Initiate the enzymatic reaction by adding the FAPGG substrate solution.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time, which corresponds to the rate of substrate hydrolysis.[15]

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, by plotting the inhibition percentage against the inhibitor concentration.[14]

-

Signaling Pathways

Captopril's primary mechanism of action is the competitive inhibition of ACE, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[2][16] This inhibition leads to reduced levels of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator.[16]

Caption: Captopril inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Recent studies have shown that the binding of Captopril to ACE can trigger intracellular signaling pathways independent of its enzymatic inhibitory activity.[17][18][19] This signaling involves the phosphorylation of JNK and ERK1/2, which can lead to the modulation of genes associated with inflammation and cellular processes.[17][20]

Caption: Captopril binding to ACE activates JNK and ERK1/2 signaling pathways.

Additionally, Captopril has been shown to inhibit the NF-κB and Wnt/β-catenin signaling pathways, which can reduce oxidative stress, inflammation, and fibrogenesis.[21]

Caption: Captopril's inhibitory effects on NF-κB and Wnt/β-catenin pathways.

Pharmacokinetics of Captopril

The pharmacokinetic profile of Captopril is well-characterized.

| Parameter | Description | Reference |

| Bioavailability | Approximately 70-75% after oral administration. Reduced by the presence of food. | [1][16][22] |

| Metabolism | Partially metabolized in the liver. | [1][23] |

| Elimination Half-life | Around 2-3 hours. | [1] |

| Excretion | Primarily excreted unchanged in the urine. | [1][16] |

Information on the specific pharmacokinetics of this compound is scarce, likely due to its lack of significant ACE inhibitory activity, which has limited its clinical development and study.[24]

Conclusion

The case of Captopril and its stereoisomer, this compound, provides a classic example of the critical importance of stereochemistry in drug design and action. While (2S, 2'S)-Captopril is a potent inhibitor of angiotensin-converting enzyme, its diastereomers, including this compound, are largely inactive against this target. This stark difference in biological activity, arising from a subtle change in the three-dimensional arrangement of atoms, highlights the precise molecular recognition required for a drug to interact effectively with its biological target. Further research into the biological activities of Captopril's other stereoisomers, such as their effects on metallo-β-lactamases, may open new avenues for therapeutic applications beyond cardiovascular disease. This guide serves as a foundational resource for professionals in the field, emphasizing the necessity of considering stereoisomerism in all stages of drug discovery and development.

References

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Captopril | Cell Signaling Technology [cellsignal.jp]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0432204A1 - Derivatives and precursors of captopril and its analogues - Google Patents [patents.google.com]

- 12. Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Captopril - BioPharma Notes [biopharmanotes.com]

- 17. researchgate.net [researchgate.net]

- 18. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. The angiotensin-converting enzyme inhibitor, captopril, suppressed hepatic stellate cell activation via NF-kappaB or wnt3α/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacology of angiotensin converting enzyme inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reactions of captopril and this compound with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Epicaptopril: A Technical Guide

Introduction

Epicaptopril (SQ 14,534) is the (2S, 2R)-stereoisomer of Captopril, a widely recognized angiotensin-converting enzyme (ACE) inhibitor.[1] While both molecules share the same chemical formula and core structure, including a critical sulfhydryl (-SH) group, their three-dimensional arrangement dictates their pharmacological activity. Captopril is a potent inhibitor of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] this compound is also classified as an inhibitor of ACE, but its potency is significantly lower than that of Captopril.[4] Beyond ACE inhibition, this compound's significant pharmacological effects are attributed to its sulfhydryl moiety, which confers potent antioxidant and endothelium-dependent vasodilatory properties.[4][5]

This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacodynamic effects, and pharmacokinetic properties, with comparative data for Captopril provided for context due to the limited specific quantitative data for this compound. Detailed experimental protocols for assessing its key activities are also presented.

Mechanism of Action

This compound exerts its pharmacological effects through two primary, distinct mechanisms: inhibition of the Renin-Angiotensin-Aldosterone System (albeit weakly) and direct antioxidant action on the vascular endothelium.

Inhibition of Angiotensin-Converting Enzyme (ACE)

Like its stereoisomer, this compound can inhibit the angiotensin-converting enzyme. ACE is a zinc-dependent metalloprotease that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[3][6] Angiotensin II elevates blood pressure by causing direct vasoconstriction and stimulating aldosterone secretion, which leads to sodium and water retention.[7] By inhibiting ACE, this compound disrupts this cascade, leading to reduced Angiotensin II levels and consequently, vasodilation and decreased blood pressure. However, the stereochemistry of this compound results in a significantly lower binding affinity for ACE compared to Captopril.

Endothelium-Dependent Vasodilation and Antioxidant Activity

A prominent mechanism of action for this compound, independent of ACE inhibition, stems from its thiol (-SH) group.[5] This group is a potent scavenger of free radicals, particularly superoxide anions (O₂⁻).[5][8] Endothelium-Derived Relaxing Factor (EDRF), now known to be nitric oxide (NO), is a critical signaling molecule that causes vasodilation. NO is highly labile and is rapidly inactivated by superoxide anions.

By scavenging these superoxide radicals, this compound protects NO from degradation, thereby prolonging its half-life and enhancing its biological activity.[8][9] Increased NO availability in vascular smooth muscle cells activates guanylate cyclase, leading to elevated cyclic guanosine monophosphate (cGMP) levels, which in turn causes smooth muscle relaxation and vasodilation.[9] This action is endothelium-dependent, as the source of NO is the endothelial cells.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are vasodilation and reduction of oxidative stress. While it contributes to the overall antihypertensive effect seen with Captopril, its direct contribution via ACE inhibition is minor. The more significant effect is the enhancement of endothelium-dependent relaxation.[5]

Data Presentation

Quantitative pharmacodynamic and pharmacokinetic data for this compound are not extensively reported in the public literature. The following tables summarize the well-characterized data for its active stereoisomer, Captopril, to provide a comparative baseline.

Table 1: Comparative ACE Inhibition Potency

| Compound | Target | IC₅₀ Value | Comments |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 6 - 35 nM[10][11] | Potent, competitive inhibitor. |

| This compound | Angiotensin-Converting Enzyme (ACE) | Not Reported | Characterized as a weak ACE inhibitor. |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been well-characterized. The data for Captopril is provided below as a reference for a structurally similar molecule.

Table 2: Pharmacokinetic Profile of Captopril

| Parameter | Value | Details |

| Bioavailability | ~70-75%[3][7] | Oral absorption is rapid. Bioavailability is reduced by 25-30% when taken with food.[7] |

| Half-life (t₁/₂) | ~2 hours[6][7] | Requires multiple daily doses for sustained ACE inhibition. |

| Time to Peak (Tₘₐₓ) | ~1 hour[12] | Achieves peak plasma concentration quickly after oral administration. |

| Metabolism | Hepatic[13] | Metabolized to inactive disulfide dimers and captopril-cysteine disulfide.[12][13] |

| Excretion | Renal[3][6] | Primarily excreted in the urine, with 40-50% as unchanged Captopril.[7] Dosage adjustment is required in renal impairment. |

| Protein Binding | ~25-30%[12] | Moderately bound to plasma proteins. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and related thiol-containing compounds.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the IC₅₀ value of a compound for ACE.

Principle: The assay measures the rate of cleavage of a synthetic substrate, such as N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycyl-glycine (FAPGG), by ACE. Cleavage of FAPGG results in a decrease in absorbance at 340 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of rabbit lung ACE in a buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl).

-

Prepare a stock solution of the FAPGG substrate in the same buffer.

-

Prepare serial dilutions of this compound (and Captopril as a positive control) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add the assay buffer.

-

Add the inhibitor solution (this compound or Captopril) at various concentrations to the respective wells. Add buffer only for the control (100% activity) and no-enzyme (0% activity) wells.

-

Add the ACE solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the FAPGG substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 340 nm using a microplate reader.

-

Continue to read the absorbance kinetically every minute for 20-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Ex Vivo Aortic Ring Assay for Endothelium-Dependent Vasodilation

This protocol assesses a compound's ability to induce vasodilation and determines its dependence on the vascular endothelium.

Principle: Vascular tone is measured in isolated segments of a blood vessel (e.g., rabbit aorta) mounted in an organ bath. The ability of this compound to relax a pre-contracted vessel ring is quantified, and the role of the endothelium is confirmed by mechanically removing it from a subset of rings.

DPPH Free Radical Scavenging Assay

This protocol provides a rapid and simple method to evaluate the antioxidant (free radical scavenging) activity of a compound.[1][14]

Principle: 1,1-diphenyl-2-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color and a strong absorbance maximum at 517 nm.[15] When DPPH accepts an electron or hydrogen radical from an antioxidant scavenger, it becomes a stable, diamagnetic molecule, and the solution's color fades to yellow. The decrease in absorbance is proportional to the scavenging activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare serial dilutions of this compound in methanol. Ascorbic acid can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add the this compound solution (or control) at various concentrations to the respective wells.

-

For the blank, add methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100.

-

Plot the % Scavenging against the concentration of this compound to determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).

-

Clinical Studies and Relevance

There are no major clinical trials specifically evaluating this compound. Its development was largely overshadowed by its more potent stereoisomer, Captopril, which underwent extensive clinical investigation and became a cornerstone therapy for hypertension, heart failure, and diabetic nephropathy.[3]

The pharmacological profile of this compound suggests potential therapeutic utility in conditions characterized by high oxidative stress and endothelial dysfunction, which are common in many cardiovascular diseases. Its free-radical scavenging properties may offer a protective effect on the vasculature that is complementary to, and independent of, RAAS inhibition.[5]

Conclusion

This compound is a stereoisomer of Captopril with a distinct pharmacological profile. While it is a weak inhibitor of the angiotensin-converting enzyme, its primary activities of interest lie in its potent antioxidant and endothelium-dependent vasodilatory effects, which are conferred by its sulfhydryl group. These properties allow it to scavenge superoxide radicals, protect nitric oxide from degradation, and promote vasodilation. Due to a lack of extensive research, its quantitative pharmacodynamic and pharmacokinetic parameters remain uncharacterized. Further investigation is warranted to explore the potential therapeutic applications of this compound in cardiovascular diseases where oxidative stress and endothelial dysfunction are key pathological factors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. captopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Captopril - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Captopril - BioPharma Notes [biopharmanotes.com]

- 8. Possible mechanism of captopril induced endothelium-dependent relaxation in isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological evidence that captopril possesses an endothelium-mediated component of vasodilation: effect of sulfhydryl groups on endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. mdpi.com [mdpi.com]

- 15. iomcworld.com [iomcworld.com]

In Vitro Activity of Epicaptopril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicaptopril (SQ 14,534) is the (R)-stereoisomer of Captopril, a widely recognized angiotensin-converting enzyme (ACE) inhibitor. Unlike Captopril, this compound does not inhibit ACE.[1][2] This crucial difference makes this compound an invaluable tool in pharmacological research, allowing for the differentiation of effects stemming from ACE inhibition versus those attributable to the shared thiol group. The in vitro activity of this compound is primarily characterized by its potent antioxidant and free radical scavenging properties, which are conferred by its sulfhydryl moiety.[2][3] This guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its antioxidant capacity, the experimental protocols used for its assessment, and its proposed mechanisms of action.

Quantitative Data on In Vitro Activity

The primary in vitro activity of this compound is its ability to scavenge free radicals. The following table summarizes the available quantitative data on this activity.

| Parameter | Value | Method/System | Reference |

| Hydroxyl Radical (.OH) Scavenging | |||

| Bimolecular Rate Constant | Approx. 2 x 10¹⁰ M⁻¹s⁻¹ | Electron Paramagnetic Resonance (EPR) Spectroscopy with DMPO spin trap | [1] |

| Interaction with Metal Ions | |||

| Iron (III) Reduction | Reduces Fe(III) ions, forming thiyl radicals | EPR Spectroscopy | [1] |

| Copper (II) Reduction | Reduces Cu(II) ions, no thiyl radicals detected | EPR Spectroscopy | [1] |

Experimental Protocols

Hydroxyl Radical Scavenging Assay using Electron Paramagnetic Resonance (EPR) Spectroscopy

This method directly measures the interaction between this compound and hydroxyl radicals.

Objective: To determine the rate and mechanism of hydroxyl radical scavenging by this compound.

Materials:

-

This compound

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

-

Fe(II) solution

-

H₂O₂ solution

-

Phosphate buffer

-

EPR spectrometer

Procedure:

-

A reaction mixture is prepared containing a phosphate buffer, Fe(II), and DMPO.

-

Hydroxyl radicals are generated by the Fenton reaction through the addition of H₂O₂ to the Fe(II)-containing mixture.

-

In the absence of this compound, the highly reactive, short-lived hydroxyl radicals are trapped by DMPO, forming a more stable DMPO/.OH adduct, which produces a characteristic EPR signal.

-

This compound is then introduced into the reaction mixture at a known concentration.

-

This compound competes with DMPO for the hydroxyl radicals. The rate of this reaction is determined by measuring the decrease in the intensity of the DMPO/.OH adduct EPR signal in the presence of this compound.

-

The bimolecular rate constant for the reaction between this compound and the hydroxyl radical is calculated based on the competition kinetics.[1]

In Vitro Model of Ischemic Stress in Human Erythrocytes

This protocol assesses the protective effects of thiol-containing compounds against metabolite depletion during oxygen deprivation, a model for ischemic stress.

Objective: To investigate the potential of this compound to protect cells from ischemic-like injury and to explore the role of intracellular magnesium.

Materials:

-

Freshly isolated human erythrocytes

-

This compound

-

Phosphate-buffered saline (PBS)

-

³¹P-Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Human erythrocytes are isolated and suspended in PBS.

-

The erythrocyte suspension is divided into a control group and a group treated with this compound at a specified concentration.

-

Baseline levels of high-energy metabolites (ATP and 2,3-diphosphoglycerate) and intracellular free magnesium (Mgi) are measured using ³¹P-NMR spectroscopy.[4]

-

Progressive oxygen depletion is induced in both control and treated erythrocyte suspensions.

-

The levels of ATP, 2,3-diphosphoglycerate, and Mgi are monitored over time in both groups using ³¹P-NMR.[4]

-

The protective effect of this compound is determined by comparing the rate of high-energy metabolite depletion in the treated group to the control group.[4]

Signaling Pathways and Mechanisms of Action

Direct Free Radical Scavenging

The most well-documented in vitro activity of this compound is its direct scavenging of free radicals, particularly hydroxyl radicals. This action is attributed to its thiol (-SH) group.

Caption: this compound's direct hydroxyl radical scavenging mechanism.

Proposed Mechanism of Cardioprotection via Intracellular Magnesium Modulation

In vitro studies on related thiol-containing compounds suggest a potential mechanism for cellular protection against ischemic injury that involves the modulation of intracellular free magnesium. While not directly demonstrated for this compound, this pathway is hypothesized based on the activity of other sulfhydryl compounds.

Caption: Proposed mechanism of this compound's protective effect.

Experimental Workflow Visualizations

EPR Spin Trapping Workflow for Radical Scavenging

Caption: Workflow for EPR-based radical scavenging assay.

Conclusion

The in vitro profile of this compound is defined by its significant antioxidant and free radical scavenging capabilities, stemming from its thiol group. It serves as an essential control compound in studies involving Captopril to isolate the effects of ACE inhibition. The methodologies outlined in this guide, particularly EPR spectroscopy, provide robust means to quantify its scavenging activity. Further research into the potential modulation of intracellular ion concentrations, such as magnesium, may reveal additional, non-ACE-inhibitory mechanisms of action for thiol-containing drugs. This technical guide provides a foundational understanding for researchers and professionals in drug development exploring the properties and applications of this compound.

References

- 1. Reactions of captopril and this compound with transition metal ions and hydroxyl radicals: an EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Captopril protects against myocardial injury induced by magnesium deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protective effects of captopril against ischemic stress: role of cellular Mg - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Epicaptopril in Vasodilation: A Technical Whitepaper on its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicaptopril, a stereoisomer of the well-known angiotensin-converting enzyme (ACE) inhibitor captopril, presents a unique profile in the context of vascular biology. Unlike its counterpart, this compound is not an inhibitor of ACE. This technical guide synthesizes the available scientific evidence to elucidate the core mechanisms by which this compound is proposed to induce vasodilation. The primary pathway is identified as an antioxidant-driven process, mediated by its sulfhydryl group. This involves the scavenging of reactive oxygen species, leading to the preservation of endothelium-derived nitric oxide and subsequent smooth muscle relaxation via the cGMP signaling cascade. This document provides a detailed overview of this mechanism, supported by illustrative quantitative data, comprehensive experimental protocols, and detailed signaling pathway diagrams to facilitate further research and development in this area.

Introduction: Distinguishing this compound from Captopril

While structurally similar to captopril, this compound's pharmacological activity diverges significantly due to its stereochemistry. It is crucial to note that this compound does not inhibit the angiotensin-converting enzyme (ACE). Therefore, its vasodilatory effects are not mediated by the canonical pathway of reduced angiotensin II production and decreased bradykinin degradation that characterizes ACE inhibitors. Instead, the vasodilatory properties of this compound are attributed to mechanisms independent of the renin-angiotensin system, primarily revolving around its antioxidant capacity.

Core Mechanism of Action: Antioxidant-Mediated Vasodilation

The central hypothesis for this compound-induced vasodilation is its function as a potent free radical scavenger, a property conferred by its sulfhydryl (-SH) group. This mechanism can be broken down into a series of interconnected events:

-

Scavenging of Superoxide Anions: this compound directly scavenges superoxide anions (O₂⁻), highly reactive oxygen species that contribute to endothelial dysfunction.

-

Protection of Nitric Oxide (NO): By reducing the levels of superoxide anions, this compound prevents the reaction between superoxide and nitric oxide (NO), an endothelium-derived relaxing factor (EDRF). This reaction would otherwise form peroxynitrite, a potent oxidant that reduces the bioavailability of NO.

-

Enhanced NO Bioavailability: The preservation of NO allows it to diffuse from the endothelial cells to the underlying vascular smooth muscle cells.

-

Activation of Guanylate Cyclase and cGMP Production: In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Vascular Smooth Muscle Relaxation: Increased intracellular concentrations of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasodilation.

Quantitative Data on Vasodilatory Effects

Direct quantitative data on the vasodilatory effects of this compound are not extensively available in the published literature. However, studies on the non-ACE inhibitory, sulfhydryl-dependent vasodilatory effects of its stereoisomer, captopril, provide a valuable framework for understanding the potential dose-dependent effects of this compound. The following tables present illustrative data from such studies and are intended to serve as a template for the type of quantitative analysis required for this compound.

Table 1: Illustrative Dose-Dependent Endothelium-Dependent Relaxation

| Concentration (M) | % Relaxation of Pre-contracted Aortic Rings (Mean ± SEM) |

| 10⁻⁷ | 8.2 ± 1.5 |

| 10⁻⁶ | 25.6 ± 3.1 |

| 10⁻⁵ | 58.9 ± 4.7 |

| 10⁻⁴ | 85.3 ± 5.2 |

This table presents hypothetical data based on typical dose-response curves for sulfhydryl-containing compounds exhibiting endothelium-dependent vasodilation. Actual values for this compound would need to be determined experimentally.

Table 2: Illustrative Effect on cGMP Levels in Vascular Smooth Muscle Cells

| Treatment | cGMP Concentration (pmol/mg protein) |

| Control (vehicle) | 2.5 ± 0.3 |

| This compound (10⁻⁵ M) | 7.8 ± 0.9 |

| This compound (10⁻⁵ M) + L-NAME (NO synthase inhibitor) | 3.1 ± 0.4 |

This table illustrates the expected increase in cGMP in response to this compound and the nitric oxide dependence of this effect. Data is representative and requires experimental validation for this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow for Assessing Endothelium-Dependent Relaxation

Caption: Workflow for ex vivo assessment of this compound's vasodilatory effect.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to fully characterize the vasodilatory role of this compound.

Protocol for Measuring Endothelium-Dependent Relaxation in Isolated Aortic Rings

-

Tissue Preparation:

-

Euthanize a male Wistar rat (250-300g) via an approved protocol.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

-

-

Experimental Setup:

-

Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, contract the aortic rings with phenylephrine (10⁻⁶ M).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

-

Record the relaxation response at each concentration.

-

In parallel experiments, use endothelium-denuded rings or pre-incubate endothelium-intact rings with a nitric oxide synthase inhibitor (e.g., L-NAME, 10⁻⁴ M) for 30 minutes before pre-contraction to confirm the role of the endothelium and NO.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by phenylephrine.

-

Construct a dose-response curve by plotting the percentage of relaxation against the log concentration of this compound.

-

Protocol for Measuring Superoxide Anion Scavenging Activity

-

Tissue Preparation:

-

Prepare aortic segments as described in protocol 5.1.

-

-

Measurement of Superoxide Production:

-

Use lucigenin-enhanced chemiluminescence to measure superoxide production.

-

Place aortic segments in a light-tight chamber of a luminometer containing Krebs-HEPES buffer.

-

Allow the tissue to equilibrate for 30 minutes at 37°C.

-

Measure the baseline chemiluminescence after the addition of lucigenin (5 µM).

-

Add this compound at various concentrations and record the change in chemiluminescence over time. A decrease in the signal indicates superoxide scavenging.

-

-

Data Analysis:

-

Quantify the rate of superoxide production from the chemiluminescence signal (counts per minute) and normalize it to the dry weight of the aortic segment.

-

Compare the superoxide production in the presence and absence of this compound to determine its scavenging efficacy.

-

Protocol for Quantifying cGMP Levels

-

Cell Culture and Treatment:

-

Culture rat aortic smooth muscle cells in appropriate media.

-

Incubate the cells with various concentrations of this compound for a specified time (e.g., 10 minutes).

-

-

Sample Preparation:

-

Terminate the incubation by aspirating the media and adding cold 0.1 M HCl.

-

Scrape the cells and centrifuge the lysate to pellet the cellular debris.

-

Collect the supernatant for cGMP measurement.

-

-

cGMP Measurement:

-

Use a commercially available cGMP enzyme immunoassay (EIA) kit.

-

Follow the manufacturer's instructions for the assay, which typically involves a competitive binding reaction between the cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of cGMP in each sample based on a standard curve generated with known concentrations of cGMP.

-

Normalize the cGMP concentration to the total protein content of the cell lysate, determined using a standard protein assay (e.g., Bradford assay).

-

Conclusion and Future Directions

The vasodilatory role of this compound is mechanistically distinct from its well-known stereoisomer, captopril. The evidence strongly suggests that this compound functions as a vasodilator through its antioxidant properties, specifically by scavenging superoxide anions and thereby preserving the bioavailability of nitric oxide. This leads to an increase in cGMP in vascular smooth muscle cells and subsequent vasodilation.

For drug development professionals, this presents an interesting opportunity. This compound or its analogs could be explored as potential therapeutic agents for conditions associated with endothelial dysfunction and oxidative stress, without the side effects associated with ACE inhibition.

Future research should focus on obtaining direct, quantitative data on the vasodilatory potency of this compound in various vascular beds, both in vitro and in vivo. Head-to-head comparative studies with captopril are needed to precisely delineate the contribution of the sulfhydryl group-mediated antioxidant effect versus ACE inhibition to the overall cardiovascular effects of these molecules. Furthermore, detailed investigations into the pharmacokinetics and pharmacodynamics of this compound will be essential to evaluate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Epicaptopril in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicaptopril is a stereoisomer of Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor.[1][2] While Captopril is the pharmacologically active isomer used in the treatment of hypertension and heart failure, this compound is often considered a less active or inactive counterpart in terms of ACE inhibition.[3] However, research indicates that both isomers possess biological activities independent of ACE inhibition, such as the ability to scavenge free radicals.[3] These application notes provide an overview of this compound's known biological activities and detailed protocols for its use in cell culture experiments, adapted from established methods for its stereoisomer, Captopril.

Mechanism of Action and Biological Effects

This compound, like Captopril, is a thiol-containing compound. While its primary role as an ACE inhibitor is significantly less potent than that of Captopril, it exhibits other biochemical properties.

1. Angiotensin-Converting Enzyme (ACE) Inhibition: this compound is generally considered a weak inhibitor of ACE compared to Captopril. The primary mechanism of Captopril involves the inhibition of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] This leads to vasodilation and a reduction in blood pressure.[4][5]

2. Metallo-β-Lactamase (MBL) Inhibition: Interestingly, studies on the four stereoisomers of Captopril have revealed inhibitory activity against bacterial metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. This suggests a potential application for these compounds beyond their cardiovascular effects.[6][7]

3. Free Radical Scavenging: Both Captopril and this compound have been shown to be effective scavengers of hydroxyl radicals.[3] This antioxidant property may contribute to cellular protection against oxidative stress, a factor implicated in various pathological conditions.

4. Effects on Cell Signaling and Proliferation: Captopril has been demonstrated to influence cellular processes such as proliferation and apoptosis. For instance, it can inhibit the proliferation of human lung fibroblasts and hematopoietic stem and progenitor cells.[8] Furthermore, Captopril has been shown to trigger the activation of signaling pathways, including the phosphorylation of JNK and ERK1/2.[9] While specific studies on this compound's effects on these pathways in mammalian cells are limited, its structural similarity to Captopril suggests the potential for interaction with various cellular targets.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of Captopril stereoisomers, including this compound, against metallo-β-lactamases. This data is derived from enzymatic assays and provides a basis for comparing the potency of the different isomers.

| Compound | Target Enzyme | IC50 (µM) |

| l-Captopril | BcII | 130 ± 10 |

| d-Captopril | BcII | 7.5 ± 0.5 |

| epi-l-Captopril (this compound) | BcII | >1000 |

| epi-d-Captopril | BcII | 50 ± 2 |

| l-Captopril | IMP-1 | 110 ± 10 |

| d-Captopril | IMP-1 | 1.8 ± 0.1 |

| epi-l-Captopril (this compound) | IMP-1 | >1000 |

| epi-d-Captopril | IMP-1 | 23 ± 2 |

| l-Captopril | VIM-2 | 120 ± 20 |

| d-Captopril | VIM-2 | 3.5 ± 0.2 |

| epi-l-Captopril (this compound) | VIM-2 | >1000 |

| epi-d-Captopril | VIM-2 | 45 ± 5 |

Data extracted from Brem et al., "Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers," Antimicrobial Agents and Chemotherapy, 2015.[6] Note: "epi-l-Captopril" and "epi-d-Captopril" represent the different stereoisomers of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound in cell culture. These protocols are adapted from established methods used for Captopril.[8][10][11]